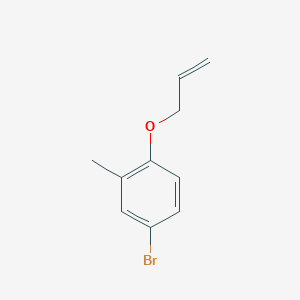

1-Bromo-4-allyloxy-3-methylbenzene

説明

1-Bromo-4-allyloxy-3-methylbenzene is a brominated aromatic ether characterized by a bromine atom at position 1, an allyloxy group at position 4, and a methyl substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex molecules such as pharmaceuticals or agrochemicals.

特性

IUPAC Name |

4-bromo-2-methyl-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLMQUBXUWVIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-allyloxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions

Industrial Production Methods: Industrial production of 1-Bromo-4-allyloxy-3-methylbenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

化学反応の分析

Types of Reactions: 1-Bromo-4-allyloxy-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

科学的研究の応用

1-Bromo-4-allyloxy-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-Bromo-4-allyloxy-3-methylbenzene involves its interaction with various molecular targets through electrophilic aromatic substitution. The bromine atom and allyloxy group can participate in reactions that modify the benzene ring, affecting its reactivity and interactions with other molecules.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key physical and structural differences between 1-bromo-4-allyloxy-3-methylbenzene and selected analogs:

Key Observations :

Functional Group Influence :

- The allyloxy group in 1-bromo-4-allyloxy-3-methylbenzene introduces steric bulk and enhanced reactivity in radical or olefin metathesis reactions compared to smaller substituents like methoxy in 1-bromomethyl-3-methoxybenzene .

- The carboxylic acid group in 4-bromo-3-methylbenzoic acid significantly alters solubility and acidity (pKa ~4.2), making it more suitable for pH-dependent reactions than neutral ethers .

However, the allyloxy group likely increases boiling point relative to 1-bromomethyl-3-methoxybenzene (152°C) due to higher molecular weight and polarity .

Reactivity :

- Bromine at C1 in 1-bromo-4-allyloxy-3-methylbenzene may favor electrophilic aromatic substitution at the para position (relative to the methyl group), whereas 4-bromo-3-methylbenzoic acid directs electrophiles to the ortho position due to the electron-withdrawing carboxylic acid group .

生物活性

1-Bromo-4-allyloxy-3-methylbenzene, a compound with potential biological significance, has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse research studies.

1-Bromo-4-allyloxy-3-methylbenzene is characterized by its unique molecular structure, which includes a bromine atom and an allyloxy group. The compound's chemical formula is C11H13BrO, and it possesses a molecular weight of approximately 243.12 g/mol. The presence of the bromine atom may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 1-Bromo-4-allyloxy-3-methylbenzene exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing bromine and allyl groups can exhibit antimicrobial properties. The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Some derivatives of similar compounds have been investigated for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Antimicrobial Studies

A study conducted on various brominated compounds, including 1-Bromo-4-allyloxy-3-methylbenzene, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Bromo-4-allyloxy-3-methylbenzene | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data suggests that the compound has a moderate level of antimicrobial efficacy, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

In vitro studies have evaluated the effect of 1-Bromo-4-allyloxy-3-methylbenzene on cancer cell lines. A notable study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF7 (breast cancer) | 20 | Cell cycle arrest |

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, with mechanisms involving apoptosis and cell cycle regulation.

Case Studies

- Case Study on Antimicrobial Resistance : A recent investigation into the efficacy of brominated compounds highlighted a case where the use of 1-Bromo-4-allyloxy-3-methylbenzene in combination with conventional antibiotics led to enhanced antibacterial activity against resistant strains of E. coli. This synergy suggests potential applications in overcoming antibiotic resistance.

- Case Study on Anticancer Applications : In another study, researchers explored the effects of this compound on tumor xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。